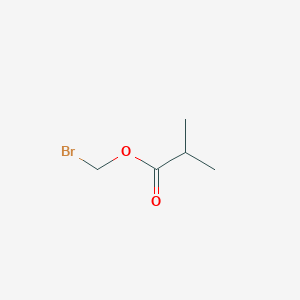

Bromomethyl isobutyrate

Description

Historical Context of Brominated Ester Chemistry

The field of brominated ester chemistry is rooted in the discovery of the element bromine in the 1820s by two independent chemists, Carl Jacob Löwig and Antoine Jérôme Balard. wikipedia.org Following its discovery, chemists began exploring the incorporation of bromine into organic molecules, leading to the development of a vast array of organobromine compounds. These compounds were found to be highly versatile intermediates in synthesis due to the reactivity of the carbon-bromine bond.

A pivotal development in this area was the alpha-bromination of carboxylic acids and their derivatives, such as esters. fiveable.me This reaction introduces a bromine atom on the carbon atom adjacent to the carbonyl group, significantly increasing the molecule's reactivity toward nucleophiles. fiveable.me This enhanced reactivity established alpha-brominated esters as crucial building blocks in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me Over the years, the study of brominated compounds has expanded significantly, with applications ranging from flame retardants to pharmaceuticals, setting the stage for detailed investigations into specific reagents like Bromomethyl isobutyrate. adpharmachem.comnih.gov

Significance of this compound within Contemporary Organic Synthesis

This compound (C₅H₉BrO₂) is a colorless to pale yellow liquid that has carved a niche as a valuable reagent in modern organic synthesis. smolecule.com Its significance stems primarily from the dual functionality within its structure: a reactive bromine atom that serves as a good leaving group and an ester group that can be modified or used to influence the properties of a target molecule.

The primary utility of this compound lies in its role as a reactive intermediate. It is frequently employed in nucleophilic substitution reactions , where the bromine atom is displaced by a wide range of nucleophiles, including alcohols and amines, to introduce the isobutyrate moiety into a new molecular framework. smolecule.com

A particularly important application is in the field of medicinal chemistry for the synthesis of prodrugs . acs.orgnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This compound can be used to create an ester linkage with a drug containing a suitable functional group (e.g., a carboxylic acid or a hydroxyl group). This ester can mask the active drug's functional group, potentially improving its absorption and oral bioavailability. nih.govacs.org Once absorbed, endogenous enzymes such as esterases cleave the ester bond, releasing the active parent drug. nih.gov

Furthermore, this compound serves as a key building block and precursor for a variety of more complex molecules, finding use in the agrochemical and pharmaceutical industries. adpharmachem.com It can participate in a range of synthetic transformations, including the Reformatskii reaction, which involves the reaction of an α-halo ester with a carbonyl compound like an aldehyde or ketone in the presence of metallic zinc to form β-hydroxy esters. unishivaji.ac.in

Scope and Objectives of Scholarly Inquiry on this compound

Scholarly research on this compound is multifaceted, driven by the objective to fully exploit its synthetic potential. Key areas of investigation include:

Development of Synthesis Methods: A primary goal is to establish efficient, high-yield, and scalable methods for the synthesis of this compound itself. Research has explored various routes, such as the direct bromination of isobutyric acid derivatives and the reaction of an acid chloride with paraformaldehyde in the presence of a Lewis acid like stannic chloride. smolecule.commontana.edu

Exploration of Reactivity and Reaction Mechanisms: Researchers are actively investigating the compound's reactivity with a diverse array of substrates. This includes detailed mechanistic and kinetic studies of its reactions, such as nucleophilic substitutions under phase-transfer catalysis conditions, to better understand and control reaction outcomes. researchgate.net Its use has also been explored in palladium-catalyzed cross-coupling reactions, demonstrating its versatility in modern carbon-carbon bond-forming strategies. oup.com

Application in Prodrug and Bioconjugate Synthesis: A significant focus of current research is the rational design and synthesis of novel prodrugs. The objective is to utilize this compound as a promoiety to enhance the pharmacokinetic properties of established drugs. acs.orgnih.gov This involves synthesizing new drug-ester conjugates and evaluating their chemical stability and release kinetics. nih.gov

Use in the Synthesis of Complex Targets: The compound is also studied as a critical intermediate in the multi-step synthesis of complex organic molecules, including heterocycles and natural product analogs. unishivaji.ac.inmontana.edu The aim is to leverage its specific reactivity to construct key structural motifs within these larger, more intricate molecules.

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key physical and chemical properties of the compound.

| Property | Value |

| Chemical Formula | C₅H₉BrO₂ |

| Molecular Weight | 195.03 g/mol |

| Appearance | Colorless to pale yellow liquid |

| General Use | Intermediate in organic synthesis |

Data sourced from various chemical suppliers and databases. smolecule.com

Table 2: Overview of Key Reactions Involving this compound This table outlines the principal types of chemical reactions that this compound undergoes.

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is displaced by a nucleophile (e.g., alcohols, amines, thiols), forming a new bond and releasing bromide. This is its most common reaction pathway. smolecule.comrsc.org |

| Esterification | As an ester, it can be synthesized via esterification reactions or can itself react with alcohols under certain conditions, though nucleophilic attack at the bromomethyl group is more typical. smolecule.com |

| Hydrolysis | In the presence of water, particularly under acidic or basic conditions, the ester bond can be cleaved to yield isobutyric acid and bromomethanol (which is unstable). smolecule.com |

| Reformatskii Reaction | Reacts with carbonyl compounds (aldehydes/ketones) and zinc metal to form β-hydroxy esters. unishivaji.ac.in |

Structure

3D Structure

Properties

IUPAC Name |

bromomethyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBUBYNDGCSWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromomethyl Isobutyrate and Analogous Structures

Direct Halogenation Pathways

Direct halogenation strategies focus on the introduction of a bromine atom at the α-position of the isobutyric acid backbone. This transformation is a key step, creating the necessary precursor for subsequent esterification to yield bromomethyl isobutyrate.

Bromination of Isobutyric Acid and Its Derivatives

The α-bromination of carboxylic acids is a well-established transformation. For isobutyric acid, this typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

The classic method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating the carboxylic acid with elemental bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgorgsyn.org The reaction proceeds through the in situ formation of an acid bromide. libretexts.orglibretexts.org This intermediate readily enolizes, and the resulting enol attacks a molecule of bromine to install the halogen at the α-position. libretexts.org Subsequent hydrolysis or alcoholysis of the α-bromo acid bromide yields the final α-bromo carboxylic acid or ester, respectively. libretexts.org

A typical procedure involves the dropwise addition of bromine to a mixture of isobutyric acid and red phosphorus or phosphorus tribromide. orgsyn.org The reaction can be driven to completion by warming the mixture. orgsyn.org

Table 1: Representative Conditions for Hell-Volhard-Zelinskii Bromination

| Reactant | Brominating Agent | Catalyst | Key Conditions | Product |

|---|

Data compiled from representative organic synthesis procedures. orgsyn.org

N-Bromosuccinimide (NBS) serves as a convenient and effective source of electrophilic bromine for the α-bromination of carbonyl derivatives. missouri.eduwikipedia.orgchemicalbook.com This method is often preferred as NBS is a crystalline solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com The reaction can proceed through either a radical pathway or via acid catalysis. missouri.eduwikipedia.org For carbonyl compounds, the acid-catalyzed pathway is common, where the enol or enol ether reacts with NBS. missouri.eduwikipedia.org This approach is noted for being high-yielding with fewer side-products. missouri.eduwikipedia.org

The reaction is typically carried out by refluxing a solution of the substrate with NBS in an anhydrous solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for allylic and benzylic brominations. missouri.eduwikipedia.org For the α-bromination of carbonyl derivatives, acid catalysis can be employed. missouri.eduwikipedia.org

Table 2: General Conditions for α-Bromination using NBS

| Substrate Type | Reagent | Solvent | Conditions |

|---|---|---|---|

| Carbonyl Derivatives | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux with acid catalyst |

This table represents generalized conditions for NBS brominations. missouri.eduwikipedia.org

Esterification Protocols for Isobutyric Acid Derivatives

Once α-bromoisobutyric acid or its corresponding acid halide is formed, the final step is esterification to produce this compound.

The Fischer esterification is the most common method for acid-catalyzed esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction involves heating a carboxylic acid (in this case, α-bromoisobutyric acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed can drive the equilibrium toward the products. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Table 3: Key Parameters of Fischer Esterification

| Parameter | Description |

|---|---|

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) |

| Conditions | Heating in excess alcohol |

Based on the principles of the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com

Beyond Fischer esterification, several other methods can be employed to synthesize esters. One common alternative is a two-step process where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is then reacted with the desired alcohol to form the ester. This method is generally not reversible and often proceeds under milder conditions.

Other specialized esterification methods include:

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.com

Alkylation with Alkyl Halides : Carboxylic acids can be deprotonated to form carboxylate salts, which then act as nucleophiles to displace a halide from an alkyl halide (like iodomethane) to form the methyl ester. commonorganicchemistry.com

Use of Cation Exchange Resins : A patent describes the use of a cation exchange resin as a recyclable, solid acid catalyst for the esterification of α-bromoisobutyric acid with isobutene to produce tert-butyl α-bromoisobutyrate. google.com This approach avoids the corrosive nature of strong mineral acids. google.com

Table 4: Overview of Alternative Esterification Methods

| Method | Key Reagents | Advantages |

|---|---|---|

| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Irreversible, high yield |

| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Avoids strong acid |

This table summarizes various modern and alternative esterification techniques. commonorganicchemistry.comgoogle.com

Indirect Synthetic Routes to this compound Scaffolds

Indirect methods for synthesizing this compound scaffolds typically involve the formation of the ester and the introduction of the bromomethyl group in separate or sequential steps. These routes often rely on classical organic transformations such as dehydrohalogenation and functional group interconversions.

Dehydrohalogenation Strategies for Bromomethyl Group Formation

Dehydrohalogenation is a chemical reaction that involves the elimination of a hydrogen halide from a substrate, typically resulting in the formation of an alkene (a carbon-carbon double bond). wikipedia.orgyoutube.combingol.edu.tr This process is a β-elimination reaction and is not a direct method for forming a bromomethyl group. wikipedia.org In fact, it achieves the opposite, as it removes a halogen.

However, dehydrohalogenation can be a key step in a multi-step synthesis that ultimately leads to a product containing a bromomethyl group as part of a larger, unsaturated molecule. For instance, the synthesis of methyl α-(bromomethyl)acrylate involves the dehydrohalogenation of methyl β,β'-dibromoisobutyrate. In this reaction, one equivalent of hydrogen bromide is eliminated to create the carbon-carbon double bond, leaving one bromomethyl group attached to the acrylate (B77674) backbone. orgsyn.org

The reaction proceeds by treating the dibromo ester with a base, such as triethylamine (B128534), which abstracts a proton on the carbon adjacent to the ester group, leading to the elimination of the bromide on the neighboring carbon. orgsyn.org

Table 1: Example of Dehydrohalogenation in the Synthesis of a Bromomethyl-Containing Compound

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Functional Group Interconversions Leading to Bromomethyl Esters

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ic.ac.ukimperial.ac.uk The synthesis of bromomethyl esters can be achieved by combining two main functional group interconversions: esterification and the conversion of a hydroxyl group to a bromide.

One common approach is the esterification of a carboxylic acid with an alcohol. ausetute.com.au To synthesize a bromomethyl ester, this could involve:

Esterification of a bromoalcohol with isobutyric acid (or its activated form like isobutyryl chloride).

Esterification of bromomethylacetic acid with an alcohol.

Conversion of a hydroxyl group on a pre-formed ester to a bromide. For example, converting hydroxymethyl isobutyrate to this compound. This can be achieved using various brominating agents like phosphorus tribromide (PBr₃) or triphenylphosphine/N-bromosuccinimide. sinica.edu.tw

A well-documented example analogous to this approach is the synthesis of benzyl (B1604629) 2-bromo isobutyrate. This is achieved by reacting benzyl alcohol with 2-bromoisobutyryl bromide in the presence of triethylamine and a catalytic amount of dimethylaminopyridine (DMAP). rsc.org This reaction is an esterification where the carboxylic acid is activated as an acyl bromide.

Table 2: Synthesis of Benzyl 2-bromo isobutyrate via Functional Group Interconversion

| Alcohol | Acyl Halide | Base/Catalyst | Product | Reference |

|---|

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For this compound, this includes the use of advanced catalytic systems, adherence to green chemistry principles, and the application of flow chemistry.

Catalytic Systems for this compound Synthesis (e.g., Dual Catalyst Systems)

Catalytic approaches offer significant advantages by reducing the amount of reagents needed and often leading to milder reaction conditions and higher selectivity. For the synthesis of bromomethyl esters, catalysis can be applied to either the esterification step or the bromination step.

Catalytic Esterification : A variety of acid catalysts, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts, can be used for the esterification of isobutyric acid. organic-chemistry.org N-bromosuccinimide (NBS) has also been reported as an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat conditions. nih.gov

Catalytic Bromination : The introduction of the bromine atom can also be facilitated by catalysts. For instance, the synthesis of bromomethyl-substituted aromatic carboxylic acid esters can be achieved by reacting a methyl-substituted aromatic ester with bromine in the presence of a radical initiator and an oxidizing agent. The oxidizing agent converts the hydrogen bromide byproduct back into bromine, allowing the reaction to proceed economically. google.com

Dual-catalyst systems , where two catalysts work in concert to promote a reaction, are an emerging area. acs.orgresearchgate.net In the context of this compound synthesis, a hypothetical dual-catalyst system could involve one catalyst activating the carboxylic acid for esterification while a second catalyst facilitates the bromination of a methyl group, potentially in a one-pot process. For example, a visible light-induced dual Ir-photoredox/nickel catalytic system has been used for the synthesis of esters via a bromine radical-mediated process. rsc.org

Green Chemistry Principles in this compound Preparation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comacsgcipr.org Applying these principles to the synthesis of this compound can lead to more sustainable methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses : Employing less toxic and hazardous reagents. For bromination, this could mean using alternatives to elemental bromine, such as N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.com Using catalytic amounts of reagents instead of stoichiometric amounts also aligns with this principle. nih.gov

Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free (neat) conditions. researchgate.net

Catalysis : Utilizing catalytic reagents over stoichiometric ones to minimize waste. Solid acid catalysts for esterification are a good example as they can be easily recovered and reused. organic-chemistry.org

One innovative green approach to esterification is via aerosolization, where solutions of alcohols and organic acids are atomized, leading to near-quantitative ester yields without the need for a catalyst or heat. digitellinc.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. tue.nlrsc.orgresearchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. scispace.comresearchgate.net

The synthesis of this compound is well-suited for a multi-step flow process. acs.org A potential continuous-flow setup could involve:

An initial reactor for the esterification of isobutyric acid, potentially using a packed-bed reactor with a solid acid catalyst. riken.jp

The output stream could then be mixed with a brominating agent in a second reactor to introduce the bromomethyl group.

In-line purification modules could be integrated to remove byproducts and unreacted starting materials, yielding the pure product in a continuous fashion.

Table 3: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size | Scalable by running for longer times |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |

| Process Control | More challenging to control temperature and mixing | Precise control over reaction parameters (temp, pressure, time) |

| Automation | Possible but often complex | Readily automated for multi-step synthesis |

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral α-bromo esters, including derivatives structurally analogous to this compound, represents a significant challenge in organic chemistry. The development of methodologies to control the stereochemistry at the α-carbon bearing the bromine atom is crucial for the synthesis of enantiomerically pure building blocks for pharmaceuticals and other biologically active molecules. Strategies to achieve this stereocontrol primarily involve the use of chiral auxiliaries, chiral catalysts, and the enantioselective bromination of prochiral substrates.

A key approach to obtaining chiral α-bromo esters is through the catalytic asymmetric cross-coupling of racemic α-bromo esters. For instance, nickel-catalyzed asymmetric Hiyama cross-couplings of α-bromo esters with aryl silanes have been shown to produce α-aryl esters with good enantiomeric excess. acs.org This method, while not a direct synthesis of a chiral bromo-compound, demonstrates a kinetic resolution of a racemic α-bromo ester, indicating that chiral catalysts can effectively discriminate between enantiomers of such substrates. The success of this approach relies on the careful selection of the chiral ligand, fluoride (B91410) activator, and the silane (B1218182) reagent. acs.org

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Pseudoephedrine has been effectively employed as a chiral auxiliary for the dynamic resolution of α-bromo-α-alkyl esters in nucleophilic substitution reactions. researchgate.net In this methodology, the α-bromo-α-alkyl ester is allowed to equilibrate, and the subsequent nucleophilic attack is directed by the chiral auxiliary, leading to a diastereomerically enriched product. This approach has proven effective for the synthesis of α-amino acid derivatives from α-bromo esters. researchgate.net Similarly, pseudoephenamine has been highlighted as a superior chiral auxiliary in some cases, offering advantages such as greater crystallinity of the amide derivatives and higher diastereoselectivities in alkylation reactions to form quaternary stereocenters. harvard.edu

Enantioselective bromination of prochiral ester precursors is a direct method to introduce a stereogenic center. The use of bifunctional organocatalysts has been reported for the enantioselective bromination of axially chiral cyanoarenes, achieving dynamic kinetic resolution. nih.gov While this is applied to a different substrate class, the principle of using a chiral catalyst to control the stereochemistry of the bromination step is highly relevant.

Furthermore, the synthesis of chiral α-bromo esters can be achieved from tartrate-derived bromoacetals. Bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid yields bromoacetals with good diastereomeric excess. Subsequent hydrolysis and Baeyer-Villiger oxidation can convert these intermediates into α-bromoesters with high enantiomeric excess. rsc.org

The desymmetrizing bromolactonization of α,α-diallyl carboxylic acids, catalyzed by chiral bifunctional sulfides, efficiently produces chiral α-quaternary lactones and esters, which can be precursors to chiral α-bromo esters. rsc.org

Below is a data table summarizing the results from various stereoselective methodologies applicable to the synthesis of chiral α-bromo esters and their derivatives.

| Methodology | Substrate | Chiral Source/Catalyst | Product | Diastereomeric/Enantiomeric Excess | Ref. |

| Asymmetric Hiyama Cross-Coupling | Racemic α-bromo esters | Nickel/Diamine catalyst | α-Aryl esters | Good enantiomeric excess | acs.org |

| Dynamic Resolution | α-Bromo-α-alkyl esters | N-Methyl pseudoephedrine | α-Amino acid derivatives | High diastereoselectivity | researchgate.net |

| Asymmetric Alkylation | Pseudoephenamine amides | Pseudoephenamine auxiliary | α-Quaternary amides | >19:1 diastereomeric ratio | harvard.edu |

| Enantioselective Bromination | Axially chiral cyanoarenes | Bifunctional organocatalysts | Axially chiral bromoarenes | Moderate enantioselectivity | nih.gov |

| From Chiral Bromoacetals | Aryl alkyl ketone acetals | (2R,3R)-Tartaric acid | α-Bromoesters | 66–98% enantiomeric excess | rsc.org |

| Desymmetrizing Bromolactonization | α,α-Diallyl carboxylic acids | Chiral bifunctional sulfide | Chiral α-quaternary lactones/esters | Excellent stereoselectivities | rsc.org |

These methodologies provide a foundational framework for the development of specific protocols for the stereoselective synthesis of chiral this compound and its derivatives. The choice of method would depend on the desired stereoisomer and the specific substitution pattern of the target molecule.

Applications of Bromomethyl Isobutyrate in Complex Organic Synthesis

As a Versatile Alkylating Agent

The presence of a primary bromide in bromomethyl isobutyrate renders it an effective alkylating agent, capable of reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in extending carbon chains and introducing new functional groups into organic molecules.

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex carbon skeletons. This compound can participate in C-C bond-forming reactions through its reaction with various carbon nucleophiles. For instance, it can be employed in reactions with organometallic reagents, such as Grignard reagents or organocuprates, where the nucleophilic carbon of the organometallic species displaces the bromide ion to form a new C-C bond.

Another significant application lies in the alkylation of enolates. Enolates, derived from carbonyl compounds, are powerful carbon nucleophiles that can react with this compound in a substitution reaction. This reaction is a classic strategy for introducing an isobutyryloxymethyl group alpha to a carbonyl moiety, thereby elongating the carbon chain and providing a handle for further synthetic transformations.

| Nucleophile | Reagent Type | Resulting Bond |

| Grignard Reagents (R-MgX) | Organometallic | R-CH₂-O-C(O)-CH(CH₃)₂ |

| Organocuprates (R₂CuLi) | Organometallic | R-CH₂-O-C(O)-CH(CH₃)₂ |

| Enolates | Carbon Nucleophile | C(O)-C(R)-CH₂-O-C(O)-CH(CH₃)₂ |

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

This compound is extensively utilized in the formation of carbon-heteroatom bonds, reacting readily with nitrogen, oxygen, and sulfur nucleophiles. These reactions are fundamental in the synthesis of a wide array of functionalized molecules.

Carbon-Nitrogen (C-N) Bond Formation: Amines, amides, and other nitrogen-containing compounds can act as nucleophiles, displacing the bromide to form new C-N bonds. This N-alkylation reaction is a common strategy for introducing the isobutyryloxymethyl group onto a nitrogen atom, a motif found in various biologically active molecules and synthetic intermediates.

Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides react with this compound in a Williamson ether synthesis-type reaction to form ethers. This C-O bond formation is a straightforward method for attaching the isobutyryloxymethyl group to an oxygen atom, which can serve as a protecting group or as a key structural element.

Carbon-Sulphur (C-S) Bond Formation: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. This C-S bond formation is crucial for the synthesis of sulfur-containing compounds, which have diverse applications in materials science and medicinal chemistry.

| Nucleophile | Functional Group | Product Type |

| Amines (R-NH₂) | Nitrogen | Substituted Amine |

| Alkoxides (R-O⁻) | Oxygen | Ether |

| Thiolates (R-S⁻) | Sulfur | Thioether |

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring and are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as a valuable precursor for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Sultams, Pyrrolidine (B122466) Derivatives)

Sultams: Sultams are cyclic sulfonamides that are important scaffolds in medicinal chemistry. A practical approach to sultam synthesis involves the intramolecular alkylation of a sulfonamide dianion nih.govsemanticscholar.org. In a potential synthetic route, a sulfonamide bearing a nucleophilic nitrogen can be alkylated with a molecule that also contains a leaving group. This compound can be envisioned as the alkylating agent in a multi-step sequence. For example, a precursor molecule containing a sulfonamide and a hydroxyl group could be first alkylated at the oxygen with a reagent that introduces a leaving group, followed by N-alkylation with this compound and subsequent intramolecular cyclization to form the sultam ring.

Pyrrolidine Derivatives: The pyrrolidine ring is a common feature in many natural products and pharmaceuticals cmu.eduumich.edu. The synthesis of substituted pyrrolidines can be achieved through various strategies, often involving the formation of C-N bonds to construct the heterocyclic ring. This compound can be utilized as an electrophile in reactions with amine-containing precursors to facilitate the cyclization and formation of the pyrrolidine ring system. For instance, an acyclic amino alcohol or amino ester can be N-alkylated with this compound, followed by an intramolecular reaction to close the five-membered ring.

Access to Oxygen- and Sulfur-Containing Ring Systems

The electrophilic nature of this compound makes it a suitable reagent for the synthesis of oxygen- and sulfur-containing heterocycles.

Oxygen-Containing Ring Systems: The synthesis of cyclic ethers, or oxacycles, can be achieved through intramolecular Williamson ether synthesis. A substrate containing both a hydroxyl group and a leaving group can cyclize to form the ether. This compound can be used to introduce the necessary electrophilic center. For example, a diol can be selectively mono-alkylated with a reagent to introduce a leaving group, and the remaining hydroxyl group can then be alkylated with this compound. Subsequent deprotection and intramolecular cyclization would yield an oxygen-containing heterocycle.

Sulfur-Containing Ring Systems: Analogous to the synthesis of oxygen heterocycles, sulfur-containing rings such as thiacycloalkanes can be prepared via intramolecular thioetherification. A molecule containing both a thiol group and a leaving group can undergo cyclization. By reacting a suitable precursor containing a thiol with this compound, the electrophilic center for the cyclization can be installed, leading to the formation of the sulfur-containing ring system kaist.ac.krresearchgate.net.

Building Block for Advanced Organic Scaffolds and Materials

Beyond its role in traditional organic synthesis, this compound is a key building block for the construction of more complex and functional organic scaffolds and materials, particularly in the realm of polymer chemistry.

The most prominent application of this compound in this context is as an initiator for Atom Transfer Radical Polymerization (ATRP) cmu.eduumich.edunih.gov. ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. In this process, the carbon-bromine bond of this compound is homolytically cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. The "living" nature of ATRP allows for the synthesis of various polymer architectures, including:

Block Copolymers: By sequentially adding different monomers, well-defined block copolymers can be synthesized.

Star Polymers: Using a multifunctional core molecule functionalized with multiple this compound units, star-shaped polymers can be grown.

Graft Copolymers: this compound can be used to functionalize an existing polymer backbone, which can then be used to initiate the growth of polymer side chains, forming a graft copolymer.

The versatility of ATRP initiated by this compound has led to its use in the creation of a wide range of advanced materials with tailored properties for applications in nanotechnology, biomaterials, and electronics.

| Polymer Architecture | Synthesis Strategy | Key Feature |

| Block Copolymers | Sequential monomer addition | Combines properties of different polymers |

| Star Polymers | Multifunctional initiator core | High arm density and unique rheological properties |

| Graft Copolymers | "Grafting from" a functionalized backbone | Modifies surface or bulk properties of a polymer |

Polymer Precursors and Initiators

This compound and structurally related α-bromoesters are extensively used as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The 2-bromoisobutyryl group is an effective initiating species for a wide variety of monomers.

The "grafting from" approach is a powerful method for modifying surfaces, where polymers are grown directly from an initiator immobilized on a substrate. This technique is widely employed to create polymer brushes on various materials, including silica (B1680970) wafers, nanoparticles, and graphene oxide. For instance, hydroxyl groups on a surface can be functionalized with α-bromoisobutyryl bromide to create an ATRP initiator layer. Subsequent polymerization of monomers like styrene, butyl acrylate (B77674), or methyl methacrylate (B99206) from this surface results in a dense layer of polymer chains, or "brushes". This method offers precise control over the thickness and composition of the grafted polymer layer.

The versatility of bromoisobutyrate initiators extends to the synthesis of functional polymers. By using an initiator that contains an additional functional group, polymers with specific end-functionalities can be prepared. These functional groups can then be used for further chemical modifications, such as the attachment of bioactive molecules or for creating block copolymers.

Table 1: Examples of Polymers Synthesized Using Bromoisobutyrate Initiators via ATRP

| Initiator | Monomer(s) | Resulting Polymer | Substrate (for grafting) | Reference |

| α-bromoisobutyryl bromide | Styrene, Butyl acrylate, Methyl methacrylate | Polymer brushes | Graphene oxide | wikipedia.org |

| 2-Hydroxyethyl 2-bromoisobutyrate | Various | Hydroxy-functionalized telechelic polymers | Not applicable | nih.gov |

| Cholesteryl 2-bromoisobutyrate | Methyl methacrylate (MMA) | Poly(MMA) with cholesteryl end-group | Not applicable | mdpi.com |

| [2.2]Paracyclophane-4-methyl 2-bromoisobutyrate | Oligo(ethylene glycol) methyl ether methacrylate | Non-fouling polymer coating | Stainless steel, glass, silicon, etc. | nih.gov |

Scaffolds for Bioactive Molecules

In the field of tissue engineering and regenerative medicine, scaffolds provide a temporary three-dimensional support for cells to attach, proliferate, and differentiate, ultimately leading to the formation of new tissue. The surface properties of these scaffolds are critical for dictating cell behavior. Surface modification with bioactive molecules can significantly enhance the biological performance of these scaffolds.

A common strategy for the bio-functionalization of scaffolds involves the "grafting from" polymerization of biocompatible polymers onto the scaffold surface. Similar to the applications in creating polymer brushes, bromoisobutyrate derivatives can be used to initiate polymerization from the surfaces of biodegradable scaffolds. For example, α-bromoisobutyryl bromide can be used to introduce ATRP initiating sites on the surface of materials like hollow spheres or polyamide fabrics mdpi.comnih.gov.

Once the polymer brushes are grafted onto the scaffold, their end-groups can be further modified to covalently attach bioactive molecules such as peptides, growth factors, or enzymes. This approach allows for a high density of bioactive signals to be presented to the cells interacting with the scaffold, thereby promoting specific cellular responses like adhesion, proliferation, and differentiation. The use of catechol-derived 2-bromoisobutyryl initiators has been investigated for their ability to form functionalized polydopamine coatings, which can then be used for surface-initiated ATRP of a broad range of monomers for surface functionalization nih.gov.

Table 2: Surface Functionalization of Scaffolds Using Bromoisobutyrate Initiators

| Scaffold Material | Initiator/Functionalization Method | Grafted Polymer | Application | Reference |

| Hollow Spheres | α-Bromoisobutyryl bromide (BIBB) for SI-ATRP | Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) | Hybrid materials with controlled properties | mdpi.com |

| Polyamide (PA) knitted fabric | 2-bromo-2-methylpropionyl bromide | Poly(methyl methacrylate) / Poly((2-dimethylamino)ethyl methacrylate) | Mixed polymer brushes on fabric surfaces | nih.gov |

| Various organic and inorganic surfaces | Catechol-derived 2-bromoisobutyryl derivatives | Poly(2-hydroxyethyl methacrylate) | High-value surface-grafted polymer brush coatings | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for the synthesis of peptidomimetics and other biologically active compounds.

While direct examples of this compound as a primary reactant in well-known MCRs are not extensively documented in the reviewed literature, its potential application can be inferred from related chemistry. A key component in the Ugi and Passerini reactions is an isocyanide. It has been demonstrated that isocyanides can be generated in situ from corresponding bromide derivatives. For example, high-yielding Ugi reactions have been successfully carried out with isocyanides prepared in situ from the reaction of bromide derivatives with cyanide salts, which circumvents the need to handle often volatile and malodorous isocyanides.

This suggests a plausible, though not explicitly reported, role for this compound as a precursor to an isobutyrate-containing isocyanide. Such an in situ generated isocyanide could then participate in a Ugi or Passerini reaction to incorporate the isobutyrate functionality into a complex, peptide-like scaffold. This strategy would be particularly useful in the diversity-oriented synthesis of libraries of compounds for drug discovery. For instance, in a Ugi four-component reaction, the in situ generated isobutyrylmethyl isocyanide could react with an aldehyde, an amine, and a carboxylic acid to produce α-aminoacyl amide derivatives bearing an isobutyrate group. This approach would offer a convergent and efficient route to novel peptidomimetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. emerypharma.com For this compound, various NMR methods are employed for a comprehensive analysis.

One-Dimensional NMR (1H NMR, 13C NMR) for Structural Elucidation

One-dimensional NMR is fundamental for the initial structural confirmation of this compound.

1H NMR (Proton NMR): The 1H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, ((CH₃)₂CHCOOCH₂Br), three distinct proton signals are expected:

A doublet for the six equivalent methyl (CH₃) protons.

A septet for the single methine (CH) proton, split by the six methyl protons.

A singlet for the two methylene (B1212753) (CH₂) protons of the bromomethyl group.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are anticipated:

A signal for the two equivalent methyl (CH₃) carbons.

A signal for the methine (CH) carbon.

A signal for the carbonyl (C=O) carbon.

A signal for the methylene (CH₂) carbon bonded to the bromine atom. The electronegative bromine atom causes this carbon signal to appear at a characteristic downfield shift. docbrown.info

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH(CH₃)₂ | 1H | ~1.2 | Doublet |

| -CH(CH₃)₂ | 1H | ~2.6 | Septet |

| -OCH₂Br | 1H | ~5.8 | Singlet |

| -CH(CH₃)₂ | 13C | ~19 | - |

| -CH(CH₃)₂ | 13C | ~34 | - |

| -OCH₂Br | 13C | ~60-70 | - |

| -C=O | 13C | ~175 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide further structural confirmation by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, a cross-peak would be observed between the methine (CH) proton signal and the methyl (CH₃) proton signals, confirming their connectivity within the isobutyryl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For this compound, HSQC would show correlations between:

The methyl protons and the methyl carbons.

The methine proton and the methine carbon.

The methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for piecing together the molecular skeleton. Key correlations for this compound would include:

The methyl protons with the methine carbon and the carbonyl carbon.

The methine proton with the methyl carbons and the carbonyl carbon.

The methylene protons with the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for conformational analysis (see section 5.1.4).

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance. emerypharma.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.com By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy and precision. ox.ac.uknih.gov

The process involves careful planning, sample preparation, data acquisition, and processing to ensure reliable results. emerypharma.com Key experimental considerations include ensuring complete dissolution of the sample and standard, using appropriate pulse programs, and allowing for full relaxation of the nuclei between scans. ox.ac.ukacs.org This technique can also be used to monitor the progress of reactions that produce or consume this compound by tracking the change in signal integrals over time.

Advanced NMR Methodologies for Conformational Analysis

The rotational freedom around the single bonds in this compound (e.g., the C-C and C-O bonds) means the molecule can exist in various conformations. Advanced NMR techniques can provide insight into the preferred spatial arrangement of the molecule in solution. auremn.org.br

Nuclear Overhauser Effect Spectroscopy (NOESY) is a key tool for this analysis. mdpi.com By detecting through-space interactions between protons, NOESY can help determine which parts of the molecule are, on average, closer to each other. For example, NOESY could reveal spatial proximity between the protons of the bromomethyl group and the protons of the isobutyryl group, providing clues about the preferred orientation around the ester linkage. Additionally, detailed analysis of scalar coupling constants (J-values) can provide information about dihedral angles, which helps to define the molecule's three-dimensional structure. auremn.org.br

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques (e.g., Electron Ionization, Chemical Ionization, Electrospray Ionization)

The choice of ionization technique is critical as it determines the extent of fragmentation and the type of information obtained.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons to ionize the analyte molecule, often causing extensive fragmentation. creative-proteomics.comlibretexts.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the molecule, which is useful for structural elucidation. nih.gov For this compound, the molecular ion peak would be expected, but its fragmentation would likely lead to several characteristic ions. The presence of bromine is readily identified by a characteristic isotopic pattern (79Br and 81Br are in an approximate 1:1 ratio), resulting in pairs of peaks (M and M+2) for bromine-containing fragments.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Fragment Ion | Formula |

|---|---|---|

| 180/182 | Molecular Ion | [C₅H₉BrO₂]⁺˙ |

| 111/113 | Loss of C₄H₇O (isobutyryl radical) | [CH₂BrO]⁺ |

| 93/95 | Loss of C₄H₇O₂ (isobutyryloxy radical) | [CH₂Br]⁺ |

| 71 | Isobutyryl cation | [C₄H₇O]⁺ |

| 43 | Isopropyl cation | [C₃H₇]⁺ |

Chemical Ionization (CI): CI is a "softer" ionization method that involves ionizing a reagent gas, which then transfers a proton to the analyte molecule. researchgate.net This results in less fragmentation than EI, typically producing a prominent protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI): ESI is another soft ionization technique, ideal for polar and thermally labile molecules. nih.govresearchgate.net It generates ions directly from a solution. polyu.edu.hk For a compound like this compound, ESI would likely produce adduct ions, such as [M+Na]⁺ or [M+K]⁺, depending on the salts present in the solvent. Like CI, ESI is valuable for providing clear molecular weight information with minimal fragmentation. nih.gov The characteristic bromine isotope pattern would also be observable in the ESI spectrum. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques are powerful tools for the detailed characterization of chemical compounds, providing both separation and identification capabilities in a single analysis. For a compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method due to its volatility. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of related alkyl halides and esters is common. For instance, GC-MS methods have been developed for the simultaneous analysis of multiple alkyl halides, which are often considered potential genotoxic impurities in pharmaceutical manufacturing. researchgate.netnih.govmdpi.com These methods typically utilize a capillary column, such as a VF-624ms, and a mass spectrometry detector to achieve high sensitivity and specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly if derivatization is performed to enhance the compound's ionization efficiency and chromatographic retention. LC-MS is a highly sensitive technique that is useful for analyzing small amounts of a sample and can be applied to a wide range of organic molecules. researchgate.netnih.gov For compounds like short and medium-chain fatty acids, which are structurally related to the isobutyrate moiety, LC-MS/MS analysis has been successfully applied, often involving a derivatization step to improve analytical performance. nih.govunimi.it

Fragmentation Pathway Analysis

The fragmentation pathway of this compound in a mass spectrometer, typically under electron ionization (EI), can be predicted based on the fragmentation patterns of similar organic molecules, such as esters and halogenated compounds. The initial step is the ionization of the molecule, forming a molecular ion (M+•). Due to the presence of bromine, this molecular ion peak would be accompanied by a characteristic M+2 peak of nearly equal intensity, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Following ionization, the molecular ion undergoes fragmentation through various pathways. A common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, this would result in the isobutyryl cation, [(CH₃)₂CHCO]⁺, with a mass-to-charge ratio (m/z) of 71. This fragment is often a prominent peak in the mass spectra of isobutyrate esters.

Another likely fragmentation pathway involves the cleavage of the C-Br bond. This can lead to the formation of a [M-Br]⁺ ion. The bromine atom itself can also be detected as a radical cation. Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is also a common fragmentation route for esters. Furthermore, rearrangements, such as the McLafferty rearrangement, can occur if the structural prerequisites are met, although this is less likely for this compound due to the absence of a γ-hydrogen on the alkyl chain.

A plausible fragmentation pathway is summarized in the table below, based on general principles of mass spectrometry.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| Isobutyryl cation | [(CH₃)₂CHCO]⁺ | 71 | 71 |

| Bromomethyl cation | [CH₂Br]⁺ | 93 | 95 |

| Propyl cation | [C₃H₇]⁺ | 43 | 43 |

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. rtilab.cominnovatechlabs.com An FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. upi.edu For this compound, the FTIR spectrum would be characterized by several key absorption bands that confirm the presence of its constituent functional groups.

The most prominent peak would be the C=O stretching vibration of the ester group, which is expected to appear in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible, typically in the range of 1300-1000 cm⁻¹. The presence of the alkyl groups (the isobutyryl and methyl groups) would be confirmed by C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1350 cm⁻¹. The C-Br stretching vibration would be observed in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹.

A summary of the expected characteristic FTIR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C-H (Alkyl) | Bend | 1470 - 1350 |

| C-Br | Stretch | 600 - 500 |

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the molecular structure of a compound. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy is dependent on the change in polarizability. nih.gov Therefore, the two techniques are often complementary.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for the separation and purity assessment of volatile compounds like this compound. osha.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. gmu.edu The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

For the purity assessment of this compound, a GC method would typically employ a capillary column with a suitable stationary phase, such as a non-polar or mid-polar phase, to achieve good separation of the main component from any potential impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Spectroscopic and Advanced Analytical Characterization of Bromomethyl Isobutyrate

Spectroscopic and Chromatographic Profiles

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound like Bromomethyl isobutyrate, which is a relatively small, non-polar organic molecule, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied method. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Consequently, this compound, being less polar, will have a stronger affinity for the stationary phase and a weaker affinity for the polar mobile phase, leading to its retention on the column.

The elution of the compound is modulated by carefully controlling the composition of the mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. wikipedia.orgcreative-proteomics.com By increasing the proportion of the organic solvent in the mobile phase, its polarity is decreased, which in turn reduces the retention time of the non-polar analyte. The addition of small amounts of acid, like formic acid or trifluoroacetic acid, to the mobile phase can help to ensure sharp, symmetrical peaks by minimizing undesirable interactions with the stationary phase. oup.comsielc.comsielc.com

Detailed Research Findings

While specific, dedicated studies on the HPLC analysis of this compound are not extensively detailed in the literature, a robust method can be established based on the analysis of structurally similar compounds, such as other alkyl halides and short-chain esters. sielc.comhplc.eusielc.com An effective separation can be achieved using an octadecylsilane (B103800) (C18) column, which provides a hydrophobic stationary phase well-suited for retaining this compound. oup.comphenomenex.com

Detection is typically performed using an ultraviolet (UV) detector. chromatographyonline.com Since this compound lacks a significant chromophore, detection is best carried out at a low wavelength, generally in the range of 200-220 nm, to achieve adequate sensitivity. sielc.commdpi.comjasco-global.com

A representative set of HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water mixture |

| Detector | UV Absorbance at 210 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The retention time (tR) of this compound is highly dependent on the ratio of acetonitrile to water in the mobile phase. Increasing the organic modifier (acetonitrile) content reduces the polarity of the mobile phase, causing the analyte to elute faster. This relationship is fundamental to method development and is illustrated in the following data.

| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (tR) (minutes) |

|---|---|

| 50:50 | 8.42 |

| 60:40 | 5.71 |

| 70:30 | 3.52 |

| 80:20 | 2.15 |

These findings demonstrate that a well-defined separation and quantification of this compound can be achieved using standard reversed-phase HPLC protocols. The method's parameters, particularly the mobile phase composition, can be fine-tuned to optimize the analysis time and resolution from potential impurities. oup.comnih.gov The validation of such a method would typically involve assessing its linearity, precision, accuracy, and robustness according to established guidelines. nih.gov

Computational and Theoretical Investigations of Bromomethyl Isobutyrate

Electronic Structure Calculations

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the distribution of electrons within a molecule and to predict its chemical properties. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to investigate the electronic structure of molecules, providing insights into their reactivity. nih.govmdpi.com For bromomethyl isobutyrate, DFT can be used to calculate a variety of electronic properties and reactivity descriptors. researchgate.netnih.gov

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is crucial for predicting how this compound will interact with other chemical species. Other calculated parameters like chemical potential (μ), hardness (η), and the electrophilicity index (ω) offer quantitative measures of the molecule's reactivity. nih.govmdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are known for their high accuracy but are typically more computationally demanding than DFT. nih.govresearchgate.net They are particularly valuable for obtaining precise thermochemical data, such as enthalpies of formation, and for calculating accurate potential energy surfaces for chemical reactions. nih.govdntb.gov.ua

For molecules containing heavy atoms like bromine, high-accuracy ab initio calculations often incorporate advanced techniques to account for electron correlation and relativistic effects. nih.govosti.gov Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] are considered a "gold standard" for achieving chemical accuracy (typically within 1 kcal/mol). nih.gov Such calculations can be used to precisely determine reaction barriers and kinetics, providing a detailed understanding of reaction mechanisms. nih.govrsc.org For instance, high-level ab initio studies on related alkyl halides have been instrumental in elucidating reaction dynamics and providing benchmark data for less computationally expensive methods. nih.govresearchgate.net

Both DFT and ab initio calculations require the selection of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. fiveable.me The choice of basis set is a critical compromise between accuracy and computational cost. researchgate.netresearchgate.net Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a significantly higher computational expense.

For molecules containing bromine, several factors must be considered. Standard Pople-style basis sets like 6-31G(d) may not be adequate for high-accuracy calculations involving heavier elements. youtube.com Correlation-consistent basis sets developed by Dunning, such as the aug-cc-pVTZ, are often a reliable choice as they are designed to systematically converge towards the complete basis set limit. echemi.comresearchgate.net

Key considerations for basis sets in calculations involving this compound include:

Polarization Functions: These functions (e.g., denoted by 'd' or 'p') allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds. fiveable.me

Diffuse Functions: Denoted by 'aug-' or '+', these functions are crucial for describing the behavior of electrons far from the nucleus and are important for anions and weak intermolecular interactions.

Effective Core Potentials (ECPs): For heavy atoms like bromine, ECPs can be used to replace the core electrons with a potential, reducing the number of electrons treated explicitly. This significantly lowers computational cost while accounting for relativistic effects. researchgate.netyoutube.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. acs.org This approach allows for the investigation of dynamic processes, conformational changes, and the influence of the molecular environment, such as a solvent. nih.gov

This compound, like most non-rigid molecules, can exist in multiple spatial arrangements, or conformations, due to rotation around its single bonds. MD simulations are an ideal tool to explore the conformational landscape of such molecules. acs.orgscholaris.ca A simulation can reveal the relative energies of different conformers, the energy barriers for interconversion between them, and how their populations are distributed at a given temperature. nih.gov

By tracking the dihedral angles and interatomic distances over the course of a simulation, one can identify the most stable conformations and understand the flexibility of the molecule. nih.gov This information is vital, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. scholaris.ca For alkyl esters and halides, MD simulations can elucidate how the alkyl chain folds and moves, influencing the accessibility of reactive sites. mdpi.comacs.org

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations explicitly model these intermolecular forces, including van der Waals forces and dipole-dipole interactions, which are significant for polar alkyl halides. youtube.comnih.gov

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. researchgate.netyoutube.com MD simulations are particularly powerful for studying these solvent effects at a molecular level. nih.gov A simulation can show how solvent molecules arrange themselves around the solute (a solvation shell), and how this organization stabilizes or destabilizes reactants, transition states, and products. arxiv.org For reactions involving polar molecules like this compound, polar solvents can stabilize charged intermediates or transition states through ion-dipole or dipole-dipole interactions, thereby accelerating the reaction rate. youtube.commdpi.com Computational studies have shown that an explicit treatment of the solvent is often crucial for achieving quantitative estimates of kinetic parameters in solution. nih.gov

Theoretical Elucidation of Reaction Mechanisms

Currently, detailed theoretical elucidations of reaction mechanisms specifically involving this compound are not extensively available in publicly accessible scientific literature. Computational chemistry offers powerful tools to investigate reaction pathways, including transition state analysis and the mapping of reaction energy profiles. These methods are broadly applied to understand the reactivity of organic compounds. For instance, the hydrolysis of esters, a fundamental reaction for compounds like this compound, has been the subject of numerous theoretical studies that detail the step-by-step mechanism under both acidic and basic conditions. These studies typically involve the identification of a tetrahedral intermediate. However, specific computational data, such as the precise energy barriers and transition state geometries for the reactions of this compound, remain to be published.

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial insights into the bond-forming and bond-breaking processes. For a hypothetical reaction of this compound, such as a nucleophilic substitution, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structure. A key characteristic of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. While this is a standard and powerful technique, specific transition state analyses for reactions involving this compound are not found in the surveyed literature.

In Silico Prediction of Spectroscopic Parameters

Future Research Directions and Emerging Trends in Bromomethyl Isobutyrate Chemistry

Development of Highly Selective and Efficient Catalytic Transformations

The reactivity of the α-bromo position in bromomethyl isobutyrate offers a prime target for developing novel catalytic transformations. While classical nucleophilic substitution reactions are common, future research is shifting towards more sophisticated catalytic systems that offer enhanced selectivity and efficiency.

Current research on related α-haloesters and ketones provides a roadmap for future investigations into this compound. Transition metal catalysis, particularly with palladium and ruthenium, has shown significant promise for α-functionalization of carbonyl compounds. mdpi.com For instance, photoredox catalysis, which uses light to drive chemical reactions, has emerged as a powerful tool for generating α-carbonyl radicals from α-bromo carbonyl compounds. mdpi.com These radicals can then participate in a variety of carbon-carbon bond-forming reactions. The development of photocatalytic systems specifically tailored for this compound could enable highly selective alkylations and arylations under mild conditions.

Another promising avenue is the exploration of stereoselective reactions. As this compound is achiral, the introduction of chirality through asymmetric catalysis would significantly increase its value as a building block for pharmaceuticals and other biologically active molecules. Research into chiral catalysts that can control the stereochemistry of reactions involving intermediates derived from α-haloesters is an active area of investigation. researchgate.net The Reformatsky reaction, which traditionally uses stoichiometric zinc to form a zinc enolate from an α-haloester, is also being revisited with catalytic and stereoselective variants. wikipedia.org Adapting these modern catalytic approaches to this compound could provide efficient access to a wide range of complex chiral molecules.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Approach | Potential Transformation | Key Advantages |

|---|---|---|

| Photoredox Catalysis | α-Alkylation, α-Arylation | Mild reaction conditions, high selectivity, avoids harsh reagents. |

| Transition Metal Catalysis (e.g., Pd, Ru) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of C-C bonds with a wide range of partners. mdpi.com |

| Asymmetric Catalysis | Enantioselective nucleophilic substitution | Access to chiral building blocks for pharmaceuticals. |

| Catalytic Reformatsky-type Reactions | Aldol-type additions to carbonyls | Formation of β-hydroxy esters with potential stereocontrol. wikipedia.org |

Exploration of Novel Synthetic Applications in Material Science Precursors

The unique structure of this compound, containing both an ester group and a reactive bromine atom, makes it an ideal precursor for advanced materials, particularly in the field of polymer chemistry. The bromine atom serves as a highly effective initiation site for controlled radical polymerization techniques.

A significant emerging trend is the use of bromoisobutyrate derivatives as initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersities, and complex architectures such as block copolymers and star polymers. cmu.edu this compound can be used to introduce initiating sites onto various surfaces or molecules. For example, reacting it with surface hydroxyl groups on a substrate (like silica (B1680970) or metal oxides) creates a surface-bound initiator for "grafting-from" polymerizations. umich.edu This technique, known as Surface-Initiated ATRP (SI-ATRP), is used to create polymer brushes, which are dense layers of polymers that can dramatically alter the surface properties of a material, imparting characteristics like non-fouling behavior, altered wettability, or specific biocompatibility. nih.gov

Future research will likely focus on designing novel monomers that can be polymerized from this compound-functionalized surfaces to create smart materials that respond to external stimuli like pH, temperature, or light. Furthermore, its use in synthesizing functional block copolymers, where different polymer chains with distinct properties are linked together, is an area of active development. researchgate.net These materials are crucial for applications in drug delivery, nanotechnology, and advanced coatings.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Traditional methods often rely on quenching the reaction and analyzing samples offline (e.g., via GC or LC), which can be time-consuming and may not capture the dynamics of transient intermediates. spectroscopyonline.com A major trend in chemical process development is the adoption of Process Analytical Technology (PAT), which involves the use of in-situ (in-line) analytical tools to monitor reactions in real-time. mt.com

For reactions involving this compound, such as its synthesis via esterification or its subsequent transformations, in-situ spectroscopy is particularly valuable. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for this purpose. americanpharmaceuticalreview.com By inserting an ATR probe directly into the reaction vessel, chemists can continuously track the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. scielo.org.co For example, during the esterification to produce this compound, one could monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch to follow the reaction progress in real-time. scielo.org.coresearchgate.net

This real-time data provides detailed kinetic profiles, helps identify reaction endpoints accurately, and can reveal the formation of unexpected byproducts. nih.gov This information is invaluable for ensuring process safety, consistency, and for rapid optimization. mt.com Other techniques like in-line Raman spectroscopy and mass spectrometry are also being integrated into reaction monitoring platforms to provide a more comprehensive understanding of the chemical system. spectroscopyonline.comnih.gov The application of these advanced analytical methods will undoubtedly lead to more robust and efficient processes for the synthesis and utilization of this compound.

Sustainable and Biocatalytic Approaches for this compound Production

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. chemistryjournals.netmonash.edu Future research into the production of this compound will prioritize the development of more sustainable and environmentally friendly methods.